N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide
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Overview
Description
N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide is a complex organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a trifluoromethyl group and a triazolothiadiazole scaffold, makes it a valuable entity in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out under metal-free conditions, making it an efficient and environmentally friendly approach . Another method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of readily available starting materials and metal-free conditions makes the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reactions are typically carried out under mild conditions, such as room temperature and metal-free environments .
Major Products: The major products formed from these reactions include various derivatives of the triazolothiadiazole scaffold, which exhibit enhanced pharmacological activities .
Scientific Research Applications
N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory agent . Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s ability to accept and donate hydrogen bonds allows it to form specific interactions with different target receptors . This interaction can disrupt membrane integrity, inhibit enzyme activity, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other phenyl-1,2,4-triazoles and triazolothiadiazine derivatives . These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties .
Uniqueness: N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide is unique due to its trifluoromethyl group and the specific arrangement of the triazolothiadiazole scaffold . This unique structure enhances its pharmacological activities and makes it a valuable compound for drug development .
Properties
Molecular Formula |
C12H8F3N5OS |
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Molecular Weight |
327.29 g/mol |
IUPAC Name |
N-[3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]acetamide |
InChI |
InChI=1S/C12H8F3N5OS/c1-6(21)16-8-4-2-3-7(5-8)9-19-20-10(12(13,14)15)17-18-11(20)22-9/h2-5H,1H3,(H,16,21) |
InChI Key |
TTYSIKAZSARNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origin of Product |
United States |
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